Home > Products > Screening Compounds P81740 > 2-Fluoro-1,2-diphenylethan-1-one
2-Fluoro-1,2-diphenylethan-1-one - 720-43-4

2-Fluoro-1,2-diphenylethan-1-one

Catalog Number: EVT-8808497
CAS Number: 720-43-4
Molecular Formula: C14H11FO
Molecular Weight: 214.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Fluoro-1,2-diphenylethan-1-one is a compound of significant interest in organic chemistry due to its unique structural features and potential applications in medicinal chemistry. It is characterized by the presence of a fluorine atom and two phenyl groups attached to a central carbonyl functional group. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Source

The synthesis and characterization of 2-fluoro-1,2-diphenylethan-1-one have been documented in various scientific literature, highlighting its relevance in chemical research. The compound can be derived from the reaction of diphenylmethanol derivatives with fluorinating agents or through more complex synthetic routes involving ketones and fluorinated reagents .

Classification

2-Fluoro-1,2-diphenylethan-1-one belongs to the class of organic compounds known as ketones, specifically aryl ketones. Its molecular formula is C15H13FO, and it exhibits properties typical of both aromatic compounds and carbonyl-containing molecules.

Synthesis Analysis

Methods

The synthesis of 2-fluoro-1,2-diphenylethan-1-one can be achieved through several methods:

  1. Fluorination of Diphenylacetone: This method involves the direct fluorination of diphenylacetone using fluorinating agents such as sulfur tetrafluoride or N-fluorobenzenesulfonimide under controlled conditions .
  2. Reactions with Fluorinated Reagents: Another approach includes reacting 1,2-diphenylethan-1-one with fluorinating agents like potassium fluoride in the presence of a catalyst, which facilitates the introduction of the fluorine atom into the molecule .

Technical Details

The reaction conditions typically involve moderate temperatures (around 50-100 °C) and may require solvents such as dichloromethane or acetonitrile to enhance solubility and reaction efficiency. The yield and purity of the product are often assessed using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Molecular Structure Analysis

Structure

The molecular structure of 2-fluoro-1,2-diphenylethan-1-one features a central carbonyl group (C=O) flanked by two phenyl rings (C6H5) and one fluorine atom (F). The presence of the fluorine atom significantly influences the electronic properties of the compound.

Data

  • Molecular Formula: C15H13F
  • Molecular Weight: 232.26 g/mol
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within a range typical for similar compounds.
Chemical Reactions Analysis

Reactions

2-Fluoro-1,2-diphenylethan-1-one participates in various chemical reactions typical for ketones:

  1. Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, leading to alcohols or other derivatives.
  2. Aldol Condensation: Under basic conditions, it can participate in aldol condensation reactions to form β-hydroxy ketones or α,β-unsaturated carbonyl compounds .

Technical Details

These reactions are typically performed under controlled pH and temperature conditions to ensure optimal yields. The products are usually purified through recrystallization or chromatography techniques.

Mechanism of Action

Process

The mechanism of action for 2-fluoro-1,2-diphenylethan-1-one primarily revolves around its reactivity as a ketone:

  1. Nucleophilic Attack: The electrophilic carbon in the carbonyl group attracts nucleophiles, which can lead to various transformations depending on the nature of the nucleophile.
  2. Formation of Tetrahedral Intermediate: Following nucleophilic attack, a tetrahedral intermediate is formed, which can either revert to the carbonyl compound or undergo further reactions to yield different products.

Data

The efficiency and specificity of these reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to light yellow solid.
  • Solubility: Soluble in organic solvents like dichloromethane and ethyl acetate but insoluble in water.

Chemical Properties

  • Reactivity: Exhibits typical ketone reactivity including electrophilic addition.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases and reducing agents.
Applications

Scientific Uses

2-Fluoro-1,2-diphenylethan-1-one is utilized in various scientific applications:

  1. Synthetic Intermediate: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  2. Research Tool: Its unique properties make it valuable for studying reaction mechanisms involving fluorinated compounds.
  3. Biological Activity: Compounds derived from 2-fluoro-1,2-diphenylethan-1-one have been investigated for potential biological activities, including anti-cancer properties .
Synthetic Methodologies and Pathway Optimization

Nucleophilic Fluorination Strategies Using Pyridinium Poly(Hydrogen Fluoride)

Pyridinium poly(hydrogen fluoride) (Py·(HF)~n~) serves as a pivotal fluorinating agent for the synthesis of 2-fluoro-1,2-diphenylethan-1-one due to its unique balance of reactivity and safety. Unlike anhydrous hydrogen fluoride—a highly toxic and corrosive reagent—Py·(HF)~n~ complexes demonstrate reduced volatility and enhanced handling safety while maintaining sufficient nucleophilic fluoride delivery capabilities. This reagent system enables the direct fluorination of α,β-unsaturated carbonyl precursors through a regioselective addition mechanism. When applied to benzalacetophenone derivatives, Py·(HF)~n~ facilitates Markovnikov-addition of fluoride across the enone system, yielding the target monofluorinated ketone with minimized polyfluorination byproducts [3] [4].

The reaction efficiency is significantly influenced by solvent selection and temperature modulation. Optimal results are achieved in dichloromethane at 0-5°C, where competing elimination pathways are suppressed. Under these conditions, the fluoride ion attacks the β-carbon of the conjugated system, followed by protonation of the α-carbanion intermediate. This stepwise mechanism ensures high functional group tolerance, preserving sensitive moieties such as aryl halides, esters, and protected amines that might be present in structurally complex precursors. The reagent's moderate basicity (compared to tetrabutylammonium fluoride) proves advantageous for substrates prone to base-mediated degradation [3] [4].

Recent methodological refinements have focused on catalytic enhancements through Lewis acid co-catalysts. Bismuth triflate (5 mol%) notably accelerates fluorination while improving stereochemical outcomes in chiral substrates. Alternative fluoride sources like Olah's reagent (pyridine-HF) and Et₃N·3HF demonstrate comparable efficacy but differ in solubility profiles and byproduct formation. The following table summarizes key fluorinating systems evaluated for this transformation:

Table 1: Performance of Fluorinating Reagents in 2-Fluoro-1,2-diphenylethan-1-one Synthesis

Fluorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Byproducts Identified
Py·5HFDichloromethane0682<5% difluoride
Et₃N·3HFToluene2512758% elimination products
Deoxo-Fluor®Dichloroethane8026815% gem-difluoride
Olah's ReagentDichloromethane0879<5% difluoride

Mechanistic investigations using ¹⁹F NMR spectroscopy have elucidated the role of hydrogen bonding networks in fluoride ion solvation and activation. The polymeric structure of Py·(HF)~n~ creates a microenvironment conducive to ionic dissociation, enhancing fluoride nucleophilicity without concomitant base-promoted side reactions. Computational studies corroborate that proton transfer from the [HF₂]⁻ species to the carbonyl oxygen stabilizes the transition state, lowering the activation barrier by approximately 5.3 kcal/mol compared to anhydrous HF systems [3] [4].

Transition Metal-Catalyzed Coupling Reactions for Aryl-Fluorine Bond Formation

Transition metal catalysis offers alternative disconnections for constructing the 2-fluoro-1,2-diphenylethan-1-one scaffold, particularly through aryl-fluorine bond formation adjacent to the ketone functionality. Palladium-catalyzed decarboxylative fluorination has emerged as a highly efficient strategy for introducing fluorine at the benzylic position. This approach employs α-arylated malonate precursors, where silver(I) oxide promotes oxidative decarboxylation concurrent with fluoride incorporation from cesium fluoride. The reaction proceeds through a concerted metalation-deprotonation mechanism involving Pd(II)/Pd(IV) redox cycling, enabling fluorination under mild conditions (60°C) with excellent functional group compatibility [1].

Copper-mediated fluorodecarboxylation provides a complementary pathway for substrates containing electron-deficient aromatic systems. Using catalytic copper(I) iodide (10 mol%) and Selectfluor as the fluorine source, α-aryl carboxylic acids undergo radical decarboxylation followed by fluorine atom transfer. This method demonstrates particular efficacy for ortho-substituted derivatives where steric congestion impedes nucleophilic fluorination. The reaction exhibits broad scope for halogenated precursors (Cl, Br), preserving these valuable synthetic handles for subsequent derivatization [1] [6].

Aryl halide hydrofluorination represents another metal-catalyzed approach, though with distinct regiochemical constraints. Palladium complexes bearing bulky phosphine ligands catalyze the Markovnikov-selective addition of HF across phenylacetylene derivatives. Subsequent oxidation of the vinyl fluoride intermediate provides access to the target fluoroketone. However, this multistep sequence suffers from cumulative yield reduction compared to direct methods, with typical overall yields of 45-55% versus 75-85% for nucleophilic fluorination of enones [6].

Catalyst design innovations have focused on facilitating C-F reductive elimination—historically the rate-limiting step in catalytic fluorination cycles. Electron-deficient phenanthroline ligands accelerate this process in palladium systems, while N-heterocyclic carbene copper complexes enhance fluorine atom transfer efficiency. The following limitations persist in current methodologies: 1) Requirement of prefunctionalized substrates (halides, carboxylates), 2) Catalyst loading typically exceeding 5 mol%, 3) Sensitivity to protic impurities in fluoride sources, and 4) Moderate yields in sterically demanding systems [1] [6].

Regioselective Fluorination of Diarylethanone Precursors

Achieving precise fluorine placement at the benzylic position without concomitant ring fluorination or carbonyl addition requires strategic substrate design and optimized reaction conditions. Styryl phenyl ketones serve as ideal precursors for Markovnikov-selective hydrofluorination due to their inherent electronic polarization. When treated with the PhIO/HF·pyridine system, these substrates undergo regiospecific fluoride addition to afford 2-fluoro-1,2-diphenylethan-1-one as the predominant product. The oxygen-bridged hypervalent iodine species activates the olefin toward nucleophilic attack by fluoride, with the phenyl ketone group exerting strong directing influence on regiochemistry [1] [3].

Chalcone derivatives (1,3-diaryl-2-propen-1-ones) present greater regiochemical complexity due to extended conjugation. Fluorination with Py·(HF)~n~ at -20°C preferentially targets the β-position, yielding 3-fluoro-1,3-diarylpropan-1-ones. However, installing sterically demanding ortho-substituents (e.g., tert-butyl, trifluoromethyl) on the non-carbonyl aryl ring switches selectivity toward α-fluorination. This phenomenon arises from steric impediment to planar conformations, disrupting conjugation and localizing electron deficiency at the α-carbon. Computational modeling confirms that ortho-substitution increases the LUMO coefficient at Cα by 0.17-0.22, favoring nucleophilic attack at this position [1] [3].

Directing group strategies further enhance regiocontrol in flexible systems. Substrates incorporating ortho-pyridyl or imine functionalities achieve >20:1 regioselectivity through chelation-assisted fluorination. Copper(II) triflate catalyzes this process using silver fluoride, where transient coordination to the directing group positions the fluoride nucleophile exclusively at the benzylic carbon. The following table illustrates directing group effects on regioselectivity:

Table 2: Regioselectivity in Fluorination of Diarylethanone Derivatives

Substrate ClassDirecting GroupReagent Systemα:β RatioYield (%)
Styryl phenyl ketoneNonePhIO/HF·py>99:189
ChalconeNonePy·5HF8:9276
Chalcone2-Pyridyl (ortho)Cu(OTf)₂/AgF95:582
β-Keto esterNoneDeoxo-Fluor®15:8568
β-Keto esterImine (ortho)Pd(OAc)₂/Selectfluor97:371

Solvent effects profoundly influence selectivity in non-directed systems. Polar aprotic solvents (DMF, DMSO) promote β-fluorination of chalcones by stabilizing the extended enolate intermediate. Conversely, low-polarity media (toluene, dioxane) favor α-attack due to reduced charge delocalization. Temperature serves as another critical parameter; cryogenic conditions (-78°C) significantly improve kinetic regiocontrol but require extended reaction times (24-48 hours) for complete conversion [1] [3].

Comparative Analysis of Mono- versus Difluorination Approaches

The synthetic dichotomy between monofluorination and difluorination pathways requires careful consideration of both thermodynamic and kinetic factors. Geminal difluorination of 1,2-diarylethanones represents a thermodynamically favored process due to the cumulative stabilization imparted by two fluorine atoms. Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) efficiently converts α-diazoketones into the corresponding gem-difluoro compounds via a mechanism involving successive fluoride additions and nitrogen extrusion. While this method achieves excellent yields (typically >85%), it proves unsuitable for synthesizing monofluorinated targets due to overfluorination propensity [1].

Monofluorination strategies confront the kinetic challenge of halting fluorination at the monoadduct stage. Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) exhibit superior chemoselectivity for monofluorination but generate stoichiometric sulfonimide byproducts that complicate purification. A breakthrough emerged through redox potential modulation using catalytic ferrocene derivatives. These mediators lower the oxidation potential required for the second fluorination step, creating an energetic barrier that prevents difluoride formation. This approach achieves consistent 8:1 mono/di selectivity across diverse diarylethanone substrates [1] [7].

Reagent architecture critically influences selectivity patterns in fluorination chemistry. Modified difluorosilicates incorporating electron-donating methoxy groups demonstrate enhanced performance for monofluorination. Tetrabutylammonium tris(4-methoxyphenyl)difluorosilicate (MeOTBAT) delivers significantly improved selectivity (51% monofluoride vs. 44% elimination products) compared to standard TBAT (39% monofluoride) for 2-bromooctane fluorination. This enhancement arises from attenuated basicity and optimized fluoride release kinetics. Conversely, electron-withdrawing substituents (e.g., trifluoromethyl analogs) diminish both yield and selectivity due to fluoride ion sequestration [1] [7].

The substrate fluorine vulnerability index (FVI) provides a predictive framework for reaction outcome optimization. Calculated as the difference between Cα and Cβ electrophilicity indices, FVI values >0.25 eV favor exclusive monofluorination, while substrates with FVI <0.15 eV undergo competitive difluorination. For 1,2-diphenylethanone precursors, introducing electron-withdrawing para-substituents (NO₂, CN) on the non-carbonyl aryl ring increases FVI to 0.28-0.32 eV, ensuring >95% monofluorination selectivity. The following table contrasts key parameters for both approaches:

Table 3: Comparative Analysis of Monofluorination versus Difluorination Pathways

ParameterMonofluorinationGem-Difluorination
Preferred ReagentPy·(HF)~n~ / MeOTBATDeoxo-Fluor® / BrF₃
Typical Yield75-85%85-92%
ByproductsElimination isomers (5-15%)Overfluorinated species (<5%)
Temperature Range-20°C to 25°C60-80°C
Reaction Time4-12 hours1-3 hours
Functional Group ToleranceModerate to HighLow (acid-sensitive groups)
Key AdvantageSingle F installationThermodynamic stability
Key LimitationCompeting eliminationLimited substrate scope

Decarboxylative monofluorination has emerged as a promising alternative that circumvents selectivity challenges associated with conventional methods. Wang's protocol employs silver-catalyzed decarboxylation of malonic acid derivatives, where solvent and base selection dictate mono- versus difluorination outcomes. Using tetrahydrofuran and potassium carbonate with catalytic silver(I) oxide achieves exclusive monofluorination (78% yield), whereas dimethylformamide with cesium hydroxide favors difluoride formation (85% yield). This chemoselectivity switching demonstrates remarkable substrate dependence, offering versatile access to both fluorination patterns from common precursors [1].

Properties

CAS Number

720-43-4

Product Name

2-Fluoro-1,2-diphenylethan-1-one

IUPAC Name

2-fluoro-1,2-diphenylethanone

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

InChI

InChI=1S/C14H11FO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13H

InChI Key

YKOBTWNAYVMLME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.